LEAD THIOSULFATE
Overview
Description
Lead thiosulfate is an inorganic compound with the chemical formula ( \text{PbS}_2\text{O}_3 ) It is a salt of thiosulfuric acid and lead
Preparation Methods
Lead thiosulfate can be synthesized through several methods:
Synthetic Routes: One common method involves the reaction of lead nitrate with sodium thiosulfate in an aqueous solution. The reaction proceeds as follows[ \text{Pb(NO}_3\text{)}_2 + \text{Na}_2\text{S}_2\text{O}_3 \rightarrow \text{PbS}_2\text{O}_3 + 2\text{NaNO}_3 ] This reaction typically occurs at room temperature and results in the formation of this compound as a precipitate.
Industrial Production Methods: Industrially, this compound can be produced by reacting lead oxide with thiosulfuric acid under controlled conditions. This method ensures a higher yield and purity of the compound.
Chemical Reactions Analysis
Lead thiosulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to lead sulfate and sulfur dioxide in the presence of an oxidizing agent such as hydrogen peroxide. [ \text{PbS}_2\text{O}_3 + \text{H}_2\text{O}_2 \rightarrow \text{PbSO}_4 + \text{SO}_2 + \text{H}_2\text{O} ]
Reduction: In the presence of reducing agents, this compound can be reduced to lead sulfide and sulfur. [ \text{PbS}_2\text{O}_3 + \text{H}_2 \rightarrow \text{PbS} + \text{S} + \text{H}_2\text{O} ]
Substitution: this compound can undergo substitution reactions with halides to form lead halides and thiosulfate salts. [ \text{PbS}_2\text{O}_3 + 2\text{NaCl} \rightarrow \text{PbCl}_2 + \text{Na}_2\text{S}_2\text{O}_3 ]
Scientific Research Applications
Lead thiosulfate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions, particularly in the synthesis of other lead compounds.
Biology: this compound is studied for its potential biological effects and interactions with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of heavy metal poisoning.
Mechanism of Action
The mechanism of action of lead thiosulfate involves its interaction with metal ions to form stable complexes. This property is particularly useful in the extraction of metals from ores. The compound binds to metal ions, facilitating their dissolution and subsequent recovery. Additionally, this compound can interact with cellular components, potentially affecting various biochemical pathways .
Comparison with Similar Compounds
Lead thiosulfate can be compared with other thiosulfate compounds, such as:
Sodium Thiosulfate: Unlike this compound, sodium thiosulfate is widely used in medicine for the treatment of cyanide poisoning and in photography as a fixer.
Ammonium Thiosulfate: This compound is commonly used in fertilizers and as a leaching agent in the mining industry.
Potassium Thiosulfate: Similar to ammonium thiosulfate, it is used in agriculture and as a reagent in various chemical processes.
This compound is unique due to its specific interactions with lead ions, which confer distinct chemical properties and applications .
Properties
IUPAC Name |
4-methylidenecyclohexa-2,5-dien-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O/c1-6-2-4-7(8)5-3-6/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPNKYLDSDFUPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C=CC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30950569 | |
Record name | p-Quinonemethide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30950569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502-87-4, 27890-67-1 | |
Record name | p-Quinonemethide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=502-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinone methide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Cyclohexadien-1-one, 6-methylene- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027890671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Quinonemethide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30950569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | QUINONE METHIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9FUL88GTN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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